Sodium naphthalene-1,3,6-trisulfonate

Description

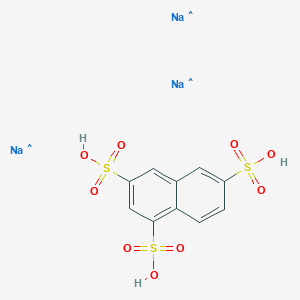

Sodium naphthalene-1,3,6-trisulfonate (CAS: 5182-30-9) is a trisulfonated aromatic compound with the molecular formula C₁₀H₅Na₃O₉S₃ and an anhydrous molecular weight of 434.31 g/mol . It exists as a white crystalline solid, soluble in water and stable in polar solvents like dimethyl sulfoxide (DMSO) . Structurally, it features three sulfonate (-SO₃⁻) groups attached to the naphthalene backbone at positions 1, 3, and 6, conferring strong hydrophilicity and anionic character .

Properties

Molecular Formula |

C10H8Na3O9S3 |

|---|---|

Molecular Weight |

437.3 g/mol |

InChI |

InChI=1S/C10H8O9S3.3Na/c11-20(12,13)7-1-2-9-6(3-7)4-8(21(14,15)16)5-10(9)22(17,18)19;;;/h1-5H,(H,11,12,13)(H,14,15,16)(H,17,18,19);;; |

InChI Key |

NGWYLXQWBJHCSO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C(C=C2C=C1S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O.[Na].[Na].[Na] |

Origin of Product |

United States |

Preparation Methods

Early Sulfonation Approaches

The foundational work on naphthalene sulfonation traces back to early 20th-century dye chemistry. Initial methods involved single-stage sulfonation using concentrated sulfuric acid at elevated temperatures (160–180°C), which produced complex isomer mixtures. For instance, Fierz’s 1920 protocol achieved a 72% yield of naphthalene-1,3,6-trisulfonic acid but suffered from significant byproduct formation, including dinaphthyl sulfones and tetrasulfonic acids. These side products complicated purification and reduced process efficiency, necessitating multi-step isolation procedures.

Post-War Industrial Innovations

The FIAT Final Report No. 1016 (post-WWII era) marked a pivotal shift by introducing temperature-controlled sulfonation. This method involved staged additions of sulfuric acid monohydrate and oleum (65% SO₃), with precise heating cycles:

-

Initial sulfonation at 80–85°C for 1 hour.

-

Gradual heating to 145°C over 8 hours.

-

Final sulfonation at 150–155°C for 2–3 hours after oleum addition.

Despite these refinements, yields remained suboptimal (~75% of theoretical), attributed to competing isomerization pathways favoring 1,3,5- and 1,5,7-trisulfonic acids.

Modern Industrial Synthesis

Two-Stage Sulfonation-Oleum Process

A breakthrough emerged in the 2024 patent (CH634044A5), which optimized reagent addition and temperature profiling to suppress byproducts. The protocol involves:

Stage 1: Initial Sulfonation

-

Liquid naphthalene is heated to 80–120°C.

-

Sulfuric acid (1.0–3.0 mol per mol naphthalene) is added incrementally to minimize local over-sulfonation.

-

The mixture is held at 145°C for 3 hours to promote 1,3-disulfonic acid formation.

Stage 2: Oleum Quenching

Table 1: Comparative Reaction Conditions and Yields

Neutralization to Sodium Salt

Post-sulfonation, the crude naphthalene-1,3,6-trisulfonic acid is neutralized with sodium hydroxide:

Key considerations include:

-

pH Control : Maintaining pH 7–8 to prevent desulfonation.

-

Crystallization : Salting out with NaCl or ethanol to enhance purity.

Mechanistic Insights and Byproduct Formation

Isomerization Dynamics

Sulfonation regioselectivity is governed by electronic and steric factors:

Chemical Reactions Analysis

Types of Reactions: Sodium naphthalene-1,3,6-trisulfonate can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form different sulfonated derivatives.

Reduction: The compound can be reduced under specific conditions to yield different products.

Substitution: It can participate in substitution reactions where the sulfonic acid groups can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfonated quinones, while reduction can yield sulfonated naphthalenes .

Scientific Research Applications

Chemical Applications

1. Synthesis of Organic Compounds

Sodium naphthalene-1,3,6-trisulfonate serves as a reagent in the synthesis of complex organic molecules. It acts as an intermediate in the production of dyes and pigments. The compound's sulfonate groups enhance solubility and reactivity, making it suitable for various chemical reactions.

2. Dispersing Agent

In industrial processes, this compound is utilized as a dispersing agent for pigments and other materials. Its ability to stabilize suspensions is crucial in paint and coating formulations.

Biological Applications

1. Biochemical Assays

The compound is employed as a probe in biochemical assays to study protein interactions and enzyme activities. Its structural properties allow it to interact with specific biological targets effectively.

2. Drug Delivery Systems

Research indicates that this compound has potential applications in drug delivery systems. It can stabilize certain pharmaceuticals and enhance their solubility, improving bioavailability.

Environmental Applications

1. Tracer Studies in Geothermal Systems

this compound has been studied as a tracer in geothermal systems. A case study demonstrated its use to monitor fluid movement in geothermal wells, providing insights into the decay kinetics of the compound under hydrothermal conditions .

| Tracer Study Parameters | Details |

|---|---|

| Injection Rate | 40 kg/sec |

| Tracer Concentration | 5,200 ppm |

| Monitoring Duration | 1.5 years |

| First Arrival Times | 20-79 days |

Case Study 1: Geothermal Tracing

In a geothermal field study, this compound was injected into wells to trace fluid movements. The results indicated that the compound could be detected in production wells after varying times depending on distance from the injection point . This application highlights its effectiveness as a tracer due to its stability and detectability.

Case Study 2: Photocatalytic Efficiency

Research has explored the use of this compound in mixed-metal–organic frameworks for photocatalysis. The incorporation of this compound enhanced the overall photocatalytic efficiency by improving light absorption and charge transfer properties .

Comparison with Related Compounds

This compound can be compared with its isomers—sodium naphthalene-1,3,5-trisulfonate and sodium naphthalene-2,6-dicarboxylate—in terms of solubility and thermal stability:

| Property | This compound | Sodium Naphthalene-1,3,5-Trisulfonate | Sodium Naphthalene-2,6-Dicarboxylate |

|---|---|---|---|

| Solubility in Water | High | Moderate | Low |

| Thermal Stability | Excellent | Good | Moderate |

| Applications | Tracer studies, drug delivery | Dye production | Catalysis |

Mechanism of Action

The mechanism of action of sodium naphthalene-1,3,6-trisulfonate primarily involves its ability to stabilize other compounds. The sulfonic acid groups provide strong ionic interactions with various substrates, enhancing their solubility and stability. This compound can interact with molecular targets through ionic and hydrogen bonding, affecting the pathways involved in the stabilization of dyes, pigments, and other chemicals .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

Physicochemical Properties

- Solubility : this compound and its derivatives exhibit superior water solubility compared to disulfonated analogs (e.g., disodium 1,5-naphthalenedisulfonate) due to increased sulfonate density .

- Stability: Trisulfonates demonstrate enhanced stability in aqueous and organic solvents compared to mono- or disulfonated naphthalenes, which may hydrolyze under acidic conditions .

- Thermal Properties : Naphthalene-1,3,6-trisulfonic acid melts at 119°C, while its sodium salt remains stable up to 300°C .

Data Tables

Table 1: Comparative Physicochemical Data

Biological Activity

Sodium naphthalene-1,3,6-trisulfonate (SNTS) is a sulfonated aromatic compound that has garnered attention in various fields, including environmental science and medicinal chemistry. This article explores its biological activity, focusing on its applications, mechanisms of action, and relevant research findings.

- Chemical Formula : C10H10Na3O10S3

- Molecular Weight : 455.33 g/mol

- CAS Number : 123409-01-8

- Solubility : Soluble in water

- Structure : SNTS contains three sulfonic acid groups attached to a naphthalene backbone, which contributes to its anionic properties and biological activity.

1. Environmental Remediation

SNTS is often utilized as a tracer in hydrogeological studies due to its solubility and stability in aqueous environments. It has been employed to study groundwater flow and contaminant transport in various geological settings. Research indicates that SNTS can effectively trace the movement of water through soil and rock formations, assisting in the assessment of aquifer contamination and the effectiveness of remediation strategies .

2. Pharmacological Potential

Recent studies have investigated the anti-proliferative effects of SNTS analogs in cancer therapy. For instance, research has demonstrated that certain suramin analogs derived from naphthalene sulfonates exhibit significant anti-cancer activity by inhibiting cell proliferation in various cancer cell lines . The mechanism involves interference with cellular signaling pathways critical for tumor growth.

The biological activity of SNTS can be attributed to several mechanisms:

- Membrane Interaction : SNTS exhibits surfactant properties that can disrupt lipid bilayers, leading to membrane thinning and increased permeability. This property is crucial for its role in facilitating drug delivery systems where enhanced cell membrane interaction is desired .

- Cell Signaling Modulation : By affecting the lipid composition of cellular membranes, SNTS can influence signal transduction pathways involved in cell growth and apoptosis. This modulation is particularly relevant in cancer cells where altered signaling can lead to reduced proliferation rates .

Case Study 1: Tracer Studies in Hydrothermal Environments

A study investigated the decay kinetics of naphthalene trisulfonate as a tracer under simulated hydrothermal conditions. The results indicated that SNTS remains stable over prolonged periods, making it an effective tracer for studying geothermal systems .

Case Study 2: Anti-Cancer Activity

In a comparative study of various naphthalene sulfonate derivatives, researchers found that specific modifications to the sulfonate groups enhanced anti-proliferative effects against breast cancer cell lines. The study highlighted the potential for developing SNTS-based compounds as therapeutic agents .

Research Findings

Q & A

Q. What are the standard synthetic routes for producing sodium naphthalene-1,3,6-trisulfonate (NTS), and how do reaction conditions influence isomer purity?

NTS is synthesized via sulfonation of naphthalene using concentrated sulfuric acid and oleum under controlled temperature (140–240°C) . Key steps include:

- Stepwise addition of oleum to minimize side reactions (e.g., over-sulfonation).

- Temperature modulation to favor 1,3,6-trisulfonation over other isomers (e.g., 1,3,5 or 1,3,7).

- Neutralization with NaOH to isolate the trisodium salt .

Methodological tip: Monitor reaction progress using HPLC to track intermediate sulfonic acids and optimize oleum stoichiometry to achieve >95% purity .

Q. How can researchers characterize the structural and physicochemical properties of NTS?

Key characterization methods include:

- Spectroscopy:

- Thermogravimetric analysis (TGA): To assess hydrate stability (NTS often exists as a hydrate, e.g., C₁₀H₅Na₃O₉S₃·xH₂O) .

- Solubility profiling: NTS is highly water-soluble (>500 g/L at 25°C) due to its three sulfonate groups, distinguishing it from monosulfonated analogs (e.g., naphthalene-2-sulfonate: <50 g/L) .

Q. What are the primary applications of NTS in biological and material science research?

- Anionic chromophore: Utilized in UV-vis spectroscopy for studying dye-protein interactions (e.g., binding to albumin via electrostatic and π-π stacking) .

- Surface modification agent: Enhances hydrophilicity of cotton fibers by introducing negative charges, improving dye uptake in textiles .

- Biocatalysis: Acts as a stabilizer for enzymes like lipases in non-aqueous media by reducing interfacial tension .

Advanced Research Questions

Q. How does NTS behave in environmental systems, and what analytical methods are suitable for tracking its fate?

- Environmental partitioning: High water solubility () increases its mobility in aquatic systems, but adsorption to sediments may occur via sulfonate-metal interactions (e.g., Fe³⁺/Al³⁺) .

- Degradation pathways:

- Photolysis: UV exposure degrades NTS into smaller sulfonated aromatics (e.g., naphthoquinones), monitored via LC-MS .

- Microbial degradation: Limited data; preliminary studies suggest slow mineralization in aerobic soils .

Methodological recommendation: Use isotope-labeled NTS (e.g., ¹³C-labeled) in microcosm studies to quantify degradation rates .

Q. What mechanistic insights exist regarding NTS’s role as a chromophore in spectroscopic assays?

NTS absorbs UV light at 220–280 nm due to its conjugated naphthalene ring and electron-withdrawing sulfonate groups. Advanced studies use:

Q. How can researchers resolve contradictions in reported solubility and stability data for NTS isomers?

Discrepancies arise from:

- Hydration state variations: Anhydrous (434.31 g/mol) vs. hydrated (455.33 g/mol) forms differ in solubility .

- Isomer interference: Commercial samples may contain traces of 1,3,5- or 1,3,7-trisulfonates, altering properties .

Resolution strategy: - Use X-ray crystallography to confirm isomer identity.

- Conduct comparative solubility studies with HPLC-purified isomers .

Q. What toxicological data are available for NTS, and how should researchers design exposure studies?

Limited in vivo data exist, but in vitro assays suggest:

- Cytotoxicity: IC50 >1 mM in HEK293 cells, likely due to membrane disruption by sulfonate groups .

- Genotoxicity: Negative in Ames tests, but further studies needed on oxidative DNA damage .

Experimental design: - Use zebrafish embryos (Danio rerio) for acute toxicity screening (LC50 at 96 hours).

- Apply metabolomics to identify biomarkers of exposure (e.g., disrupted lipid metabolism) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.